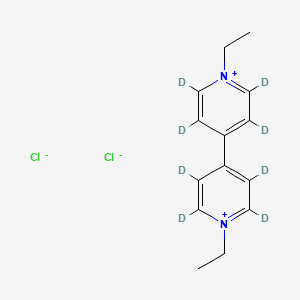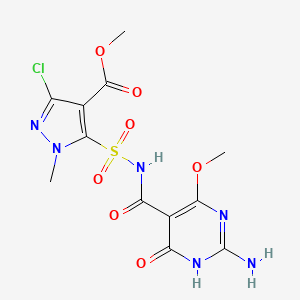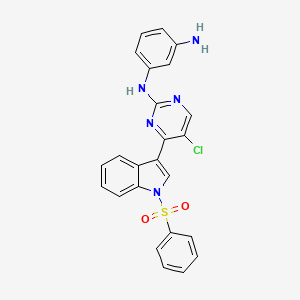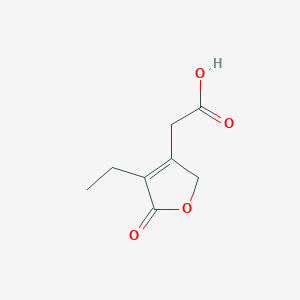
N1-Acetyl Triethylenetetramine Trihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-Acetyl Triethylenetetramine Trihydrochloride is a derivative of triethylenetetramine, a compound known for its copper-chelating properties. This compound is primarily used in the treatment of Wilson’s disease, a genetic disorder that leads to excessive copper accumulation in the body . It has also shown potential in other medical and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-Acetyl Triethylenetetramine involves the acetylation of triethylenetetramine. This process typically uses acetic anhydride or acetyl chloride as the acetylating agents. The reaction is carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the selective acetylation at the N1 position .
Industrial Production Methods
In industrial settings, the production of N1-Acetyl Triethylenetetramine Trihydrochloride involves large-scale acetylation reactions followed by purification steps such as crystallization or chromatography. The final product is then converted to its trihydrochloride form by treatment with hydrochloric acid, ensuring its stability and solubility for various applications .
化学反应分析
Types of Reactions
N1-Acetyl Triethylenetetramine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: It can be reduced to its corresponding amine derivatives.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions include various acetylated and deacetylated derivatives, which can be further utilized in different chemical and industrial processes .
科学研究应用
N1-Acetyl Triethylenetetramine Trihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its role in cellular processes involving copper metabolism.
作用机制
The primary mechanism of action of N1-Acetyl Triethylenetetramine involves its ability to chelate copper ions. By binding to copper, it facilitates the excretion of excess copper from the body, thereby reducing copper toxicity. The compound interacts with molecular targets such as copper-binding proteins and enzymes, modulating their activity and preventing copper-induced cellular damage .
相似化合物的比较
Similar Compounds
Triethylenetetramine (TETA): The parent compound, known for its copper-chelating properties.
N1,N8-Diacetyl Triethylenetetramine: Another acetylated derivative with similar applications.
Penicillamine: A well-known copper chelator used in the treatment of Wilson’s disease.
Uniqueness
N1-Acetyl Triethylenetetramine Trihydrochloride is unique due to its selective acetylation at the N1 position, which enhances its stability and efficacy as a copper chelator. Its trihydrochloride form further improves its solubility and bioavailability, making it a preferred choice in medical and industrial applications .
属性
分子式 |
C8H23Cl3N4O |
|---|---|
分子量 |
297.6 g/mol |
IUPAC 名称 |
N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide;trihydrochloride |
InChI |
InChI=1S/C8H20N4O.3ClH/c1-8(13)12-7-6-11-5-4-10-3-2-9;;;/h10-11H,2-7,9H2,1H3,(H,12,13);3*1H |
InChI 键 |
KZWCSMUYOOFYFE-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NCCNCCNCCN.Cl.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![[(3S,9S,10R,13R,14R,17R)-17-[(E,2R)-5,6-dihydroxy-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13848486.png)
![Ethyl 2-(1,5 dimethyl-1H-pyrazol-4-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13848495.png)
![(2R)-2-acetamido-3-[(Z)-4-hydroxybut-2-enyl]sulfanylpropanoic acid](/img/structure/B13848502.png)

![(Z)-19,20,21-trihydroxy-20-[(Z)-octadec-9-enoyl]nonatriacont-9-ene-18,22-dione](/img/structure/B13848522.png)


